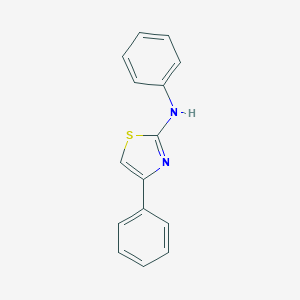

N,4-diphenyl-1,3-thiazol-2-amine

Description

Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, represents a cornerstone in the field of heterocyclic chemistry. nih.govijarsct.co.inresearchgate.net Its unique structure is not only of academic interest but also a frequently occurring motif in a multitude of biologically active compounds. researchgate.netbohrium.com This scaffold is a key component in natural products, most notably in Thiamine (Vitamin B1), and forms the structural core of essential medicines like penicillin. nih.govresearchgate.net

The versatility of the thiazole nucleus has made it a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple biological receptors, leading to a wide array of pharmacological activities. researchgate.netresearchgate.netacs.org Researchers have extensively documented that derivatives of thiazole exhibit a broad spectrum of biological effects, including:

Antimicrobial nih.govijarsct.co.in

Antiviral nih.govresearchgate.net

Antifungal nih.govsysrevpharm.org

Anticancer sysrevpharm.orgnih.gov

Anti-inflammatory sysrevpharm.orgnih.gov

Antioxidant analis.com.mywisdomlib.org

Antimalarial wisdomlib.org

Antidiabetic wisdomlib.org

The planar and aromatic nature of the thiazole ring, with its delocalized π-electron system, allows for various substitutions, enabling chemists to fine-tune the biological and pharmacological properties of the resulting molecules. ijarsct.co.inbohrium.com This adaptability has sustained the interest of medicinal chemists for decades, continually fueling research into new synthetic methods and applications for thiazole-based compounds. nih.govbohrium.com

Rationale for Academic Research on N,4-diphenyl-1,3-thiazol-2-amine and its Derivatives

Academic inquiry into this compound and its structural analogs is driven by the established biological potential of the 2-aminothiazole (B372263) core. nih.govnih.gov This specific scaffold is recognized for its presence in numerous bioactive compounds, particularly those with anticancer properties. nih.gov Research into N,4-diaryl-1,3-thiazole-2-amines, a class to which this compound belongs, has been specifically aimed at developing novel tubulin inhibitors. nih.gov Tubulin is a critical protein for cell division, making it a key target for anticancer drugs. nih.gov

The rationale for focusing on this compound is multifaceted:

Structural Simplicity and Synthetic Accessibility : The Hantzsch thiazole synthesis provides a straightforward method for preparing a variety of 2-aminothiazole derivatives, making them attractive candidates for initial screening and lead optimization. nih.gov

Proven Bioactivity : The 2-aminothiazole moiety is a known pharmacophore with a history of anticancer activity. nih.govnih.gov

Potential for Optimization : The diaryl structure of this compound offers multiple positions for chemical modification. Researchers can alter the substituent groups on the phenyl rings to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, a study systematically synthesized a series of N,4-diaryl-1,3-thiazole-2-amines and evaluated their ability to inhibit cell proliferation in human cancer cell lines. nih.gov The findings revealed that certain derivatives potently inhibited tubulin polymerization, arrested the cell cycle, and induced cell death, validating the scaffold as a promising starting point for the development of new anticancer agents. nih.gov Beyond cancer, related scaffolds like 4-phenyl-1,3-thiazol-2-amines have been investigated as potential starting points for developing new antileishmanial agents, demonstrating the broader therapeutic interest in this class of compounds. nih.gov

Overview of Prior Research on Thiazole-Based Compounds in Drug Discovery and Design

The history of thiazole-based compounds in drug discovery is rich and continues to evolve. The thiazole ring is a component of numerous FDA-approved drugs, underscoring its therapeutic relevance. nih.gov These drugs span a wide range of clinical applications, from treating infectious diseases to managing chronic conditions and cancer. bohrium.comnih.govwisdomlib.orgnih.gov

The research landscape for thiazole derivatives is vast, with thousands of studies exploring their synthesis and biological activity. nih.gov Key areas of investigation include their use as:

Anticancer Agents : Thiazole derivatives have been designed to target various mechanisms in cancer cells. researchgate.net For example, Dasatinib is a thiazole-containing drug that inhibits tyrosine kinases, crucial enzymes in cancer cell growth and proliferation. researchgate.net Other research focuses on developing thiazoles as PI3K/mTOR dual inhibitors, another promising strategy in cancer therapy. nih.gov

Antimicrobial Agents : The thiazole scaffold is a component of the penicillin antibiotic family and sulfa drugs like Sulfathiazole. nih.govsysrevpharm.org Ongoing research aims to develop new thiazole derivatives to combat drug-resistant bacteria and fungi. analis.com.myfabad.org.tr

Antiviral Agents : Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole ring and functions as a protease inhibitor. nih.govsysrevpharm.org

Anti-inflammatory Agents : The anti-inflammatory potential of thiazole derivatives is another active area of research, with studies exploring their ability to modulate inflammatory pathways. nih.govnih.gov

The development of hybrid molecules, where the thiazole ring is combined with other pharmacologically active scaffolds, is a modern approach in drug design. acs.org This strategy aims to create multifunctional drugs with enhanced efficacy and reduced toxicity. acs.org The continuous exploration of structure-activity relationships (SAR) helps researchers to rationally design more potent and selective thiazole-based therapeutic agents. bohrium.comnih.gov

Table 1: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application | Reference |

|---|---|---|

| Ritonavir | Antiretroviral (HIV/AIDS) | nih.govbohrium.com |

| Sulfathiazole | Antimicrobial (Sulfa drug) | bohrium.com |

| Dasatinib | Anticancer (Tyrosine kinase inhibitor) | researchgate.net |

| Abafungin | Antifungal | nih.gov |

| Tiazofurin | Anticancer | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,4-diphenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXWKQAPUYLLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359256 | |

| Record name | N,4-diphenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843-16-9 | |

| Record name | N,4-diphenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classic Approaches to Thiazole (B1198619) Ring Construction

The construction of the thiazole ring is a well-established area of organic synthesis, with several classic methods still widely employed and continuously being improved upon.

Hantzsch Thiazole Synthesis and Modern Variations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most prominent and high-yielding methods for preparing thiazoles. chemhelpasap.comsynarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. chemhelpasap.com For the synthesis of 2-aminothiazoles, thiourea (B124793) is commonly used as the thioamide component. nih.govchemhelpasap.com

Modern variations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and developing more environmentally friendly protocols. These variations include the use of various catalysts to improve efficiency. tandfonline.com For instance, the reaction can be carried out using microwave irradiation, which often leads to shorter reaction times and higher yields. mdpi.com Other modifications involve the in-situ generation of the α-haloketone, avoiding the need to handle these lachrymatory and often unstable reagents directly. tandfonline.comclockss.org

Cyclo-condensation Reactions for Thiazole Derivatives

Cyclo-condensation reactions are a cornerstone for the synthesis of a wide variety of heterocyclic compounds, including thiazole derivatives. These reactions typically involve the formation of two new bonds in a single synthetic operation to construct the ring system. For the synthesis of 2-aminothiazoles, cyclo-condensation often involves reacting a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl with a source of thiourea or a substituted thiourea. derpharmachemica.com

One common strategy involves the reaction of α-dicarbonyl compounds or their equivalents with thiourea. Another approach utilizes α-thiocyanato ketones, which can be prepared from the corresponding α-halo ketones, and subsequently reacted with amines to yield 2-aminothiazoles. rsc.org These cyclo-condensation strategies offer a high degree of flexibility, allowing for the introduction of various substituents onto the thiazole ring.

Synthesis of N,4-diphenyl-1,3-thiazol-2-amine and its Analogs

The synthesis of the specifically substituted this compound and its analogs often employs modifications and extensions of the classical methods described above.

Multi-step Synthetic Pathways to Substituted N,4-diaryl-1,3-thiazol-2-amines

The synthesis of N,4-diaryl-1,3-thiazol-2-amines, such as this compound, is often achieved through multi-step sequences. A common route involves the initial synthesis of a substituted N-arylthiourea, which is then reacted with an appropriately substituted α-haloketone in a Hantzsch-type condensation. nih.govplos.org

For example, to synthesize a series of N,4-diaryl-1,3-thiazol-2-amines, aniline (B41778) derivatives can be reacted with carbon disulfide to form dithiocarbamates, which are then converted to the corresponding aryl thioamides. nih.gov These thioamides are subsequently condensed with various α-bromoacetophenones to yield the target N,4-diaryl-1,3-thiazol-2-amines. nih.govplos.org This multi-step approach allows for the systematic variation of substituents on both the N-phenyl ring and the 4-phenyl ring, enabling the creation of a library of analogs for structure-activity relationship studies. nih.gov

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Substituted anilines | Carbon disulfide | Aryl thioamides | nih.gov |

| Aryl thioamides | α-Bromoacetophenones | N,4-diaryl-1,3-thiazol-2-amines | nih.govplos.org |

| 2-Bromo-1-(3-trifluoromethyl)phenylethanone | Substituted thiourea | 2-Amino-4-(3-trifluoromethylphenyl)thiazole derivatives | derpharmachemica.com |

One-Pot Reaction Strategies for Thiazole Derivatives

To improve synthetic efficiency and reduce waste, one-pot reaction strategies have been developed for the synthesis of thiazole derivatives. clockss.org These methods combine multiple reaction steps into a single procedure without the need for isolating intermediates. For the synthesis of 2-aminothiazoles, a one-pot approach can involve the direct reaction of a ketone, a halogenating agent, and a thiourea derivative. tandfonline.com

| Reactants | Reagents/Conditions | Product | Reference |

| Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | 2-Aminothiazole (B372263) derivatives | clockss.org |

| α-Nitro-epoxides, Cyanamide, Sodium sulfide | n-Propanol, Room temperature | Substituted 2-aminothiazoles | tandfonline.com |

| Ketones, Thioureas | Halogenating agent | 2-Aminothiazoles | tandfonline.com |

Green Chemistry Approaches in the Synthesis of 2-aminothiazoles

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of 2-aminothiazoles. frontiersin.org These approaches aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and improve atom economy.

One notable green approach is the use of water as a solvent for the Hantzsch synthesis. The reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives can proceed efficiently in water at room temperature without the need for a catalyst, affording high yields of 2-aminothiazoles. frontiersin.org Another green strategy involves the use of recyclable catalysts, such as silica-supported tungstosilisic acid, for the one-pot synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com Microwave-assisted synthesis is another green technique that significantly reduces reaction times and energy consumption. researchgate.net Furthermore, the use of bio-based solvents and catalysts, such as L-proline, is gaining traction as a sustainable alternative to traditional synthetic methods. frontiersin.org

| Green Approach | Reactants | Conditions | Advantages | Reference |

| Water as solvent | 1-Aryl-2-bromoethan-1-one, Thioamide derivatives | Ambient temperature, Catalyst-free | Environmentally benign, High yields | frontiersin.org |

| Recyclable catalyst | Equimolar amounts of (1), (2), and substituted benzaldehydes | SiW/SiO2, Ultrasonic irradiation | Catalyst reusability, Good to excellent yields | mdpi.com |

| Microwave irradiation | 2-aminothiazole, aryl aldehydes, phenyl acetyl chloride | Dioxane, Triethylamine (B128534) | Shorter reaction time, Better yield | researchgate.net |

| Bio-based catalyst | Chalcones, Hydrazine hydrate | L-proline | Biodegradable catalyst, Sustainable | frontiersin.org |

Chemical Reactivity and Derivatization Strategies of this compound

The this compound scaffold is a versatile platform for chemical modification, offering multiple sites for derivatization. Its reactivity is centered around the exocyclic amino group, the thiazole ring itself, and the two phenyl substituents. These sites allow for the introduction of a wide array of functional groups and the construction of complex hybrid molecules, enabling the exploration of its chemical space for various applications.

The thiazole ring in this compound possesses distinct reactivity at its carbon positions. While the C-2 and C-4 positions are substituted with phenyl groups as part of the core structure, the C-5 position is a primary site for electrophilic substitution.

One of the key reactions for functionalizing the thiazole ring is the Vilsmeier-Haack formylation. researchgate.net This reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the ring. Studies have shown that the formylation of N-substituted 4-phenyl-2-aminothiazole derivatives can be selective, with the potential for formylation to occur at the thiazole ring, the phenyl group, or the amino group, depending on the specific structure and reaction conditions. researchgate.net For 2-amino-4-arylthiazoles, electrophilic substitution reactions such as nitration, halogenation, and sulfonation typically occur at the C-5 position, which is the most electron-rich carbon atom on the heterocyclic ring. The high reactivity of the C-5 position is a well-utilized feature in the synthesis of diverse thiazole derivatives. researchgate.net

A primary strategy for modifying the N-phenyl and 4-phenyl moieties involves the synthesis of the core thiazole structure from appropriately substituted starting materials. nih.gov This approach, based on the Hantzsch thiazole synthesis, allows for significant diversity in the final product.

The general synthesis involves two key precursors:

Substituted Aryl Thioureas: These are prepared from substituted anilines. For instance, various aniline derivatives can be reacted with carbon disulfide and then ammonium (B1175870) hydroxide (B78521) to yield the necessary aryl thioureas. nih.gov This allows for the introduction of desired functional groups onto what will become the N-phenyl ring of the final compound.

Substituted α-Bromoacetophenones: These are typically synthesized by the bromination of corresponding substituted acetophenones. nih.govnih.gov The substituents on the acetophenone (B1666503) dictate the functionalization of the 4-phenyl ring.

By reacting these two components, a wide range of N,4-diaryl-1,3-thiazol-2-amines with specific substitution patterns on either phenyl ring can be achieved. For example, compounds with methoxy, dimethoxy, or halogen substituents on the phenyl rings have been synthesized using this methodology. nih.govsigmaaldrich.com Further modification can be achieved by reacting the exocyclic amino group; for example, methylation with methyl iodide or acetylation with acetic anhydride (B1165640) can modify the N-phenylamino group. nih.gov

Table 1: Examples of Modified this compound Derivatives

| Compound Name | Modification on N-Phenyl Ring | Modification on 4-Phenyl Ring | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 2,4-dimethoxy | 4-methoxy | nih.gov |

| N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | 4-fluoro | None | biosynth.com |

| N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine | 2-methoxy | 3,4-dichloro | sigmaaldrich.com |

| N-methyl-N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 2,4-dimethoxy (N-methylated) | 4-methoxy | nih.gov |

The exocyclic amino group at the C-2 position is a key handle for constructing more complex molecular architectures, including various heterocyclic conjugates.

Schiff Bases: The primary amino group of this compound readily undergoes condensation reactions with various aromatic aldehydes to form Schiff bases (or azomethines). nih.govresearchgate.net This reaction is typically carried out by refluxing the aminothiazole and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid. sjpas.comresearchgate.net This straightforward reaction allows for the incorporation of a wide range of substituted aryl groups, creating a library of diverse Schiff base derivatives. nih.gov

Azetidinone Conjugates: The Schiff bases derived from this compound are valuable intermediates for synthesizing 2-azetidinone (β-lactam) rings. The cyclocondensation of these Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine is a common method for constructing the four-membered azetidinone ring. researchgate.net This creates a hybrid molecule featuring both the thiazole and β-lactam scaffolds.

Thiazolidinone Conjugates: Similarly, 4-thiazolidinone (B1220212) rings can be appended to the this compound core via its Schiff base derivatives. The reaction of the Schiff base with thioglycolic acid (mercaptoacetic acid) is a standard method for this transformation. nih.gov This cyclocondensation reaction results in the formation of N-(4-oxo-2-aryl-1,3-thiazolidin-3-yl)-4-phenyl-1,3-thiazol-2-amine derivatives, effectively linking the two heterocyclic systems. nih.govnih.gov

Table 2: Hybrid Systems Derived from this compound

| Derivative Type | General Reaction | Key Reagents | Resulting Hybrid System | Reference(s) |

|---|---|---|---|---|

| Schiff Base | Condensation | Aromatic Aldehyde | N-(Arylmethylene)-4-phenyl-1,3-thiazol-2-amine | nih.govresearchgate.net |

| Azetidinone | Cyclocondensation | Chloroacetyl Chloride, Triethylamine | 3-Chloro-4-aryl-1-(4-phenyl-1,3-thiazol-2-yl)azetidin-2-one | researchgate.net |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of N,4-diphenyl-1,3-thiazol-2-amine. While specific spectra for this exact compound are not publicly available in all databases, a detailed analysis can be constructed from the well-documented spectra of its close analogs, such as 2-amino-4-phenylthiazole (B127512) and N-aryl-substituted aminothiazoles. rsc.orgdergipark.org.trresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The secondary amine proton (N-H) would likely appear as a broad singlet in the downfield region, typically above 9.0 ppm, due to its acidic nature and potential involvement in hydrogen bonding. rsc.orgdergipark.org.tr The aromatic protons on the two phenyl rings would resonate in the range of 7.2 to 7.9 ppm as complex multiplets. A key diagnostic signal is the singlet corresponding to the proton at the 5-position of the thiazole (B1198619) ring (C5-H), which is expected to appear around 7.0-7.5 ppm. researchgate.netcbijournal.com

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (amine) | > 9.0 | Broad Singlet (br s) |

| Aromatic C-H | 7.2 - 7.9 | Multiplet (m) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The carbon atom of the C=N bond within the thiazole ring (C2) is expected to be the most downfield signal, typically in the range of 160-170 ppm. dergipark.org.tr The other carbons of the thiazole ring (C4 and C5) and the carbons of the two phenyl rings would appear in the aromatic region of approximately 105-150 ppm. dergipark.org.trnih.gov Advanced 2D NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning each proton and carbon signal. ipb.ptresearchgate.net

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole, C=N) | 160 - 170 |

| C4 (Thiazole, C-S) | 145 - 155 |

| C5 (Thiazole, C-H) | 105 - 115 |

| Aromatic C (ipso) | 135 - 150 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

The spectrum of this compound is expected to exhibit several characteristic bands. A sharp, single absorption band between 3350 and 3310 cm⁻¹ would indicate the N-H stretch of the secondary amine. orgchemboulder.com Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The region from 1500 to 1650 cm⁻¹ would contain absorptions for the C=N stretching of the thiazole ring and the C=C stretching vibrations of the phenyl rings. dergipark.org.tr The C-N stretching of the aromatic amine is anticipated to be a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com Furthermore, vibrations involving the C-S bond in the thiazole ring are expected in the fingerprint region, often around 700-600 cm⁻¹. dergipark.org.tr

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C=N Stretch | Thiazole Ring | 1650 - 1550 | Medium to Strong |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and analysis of the resulting fragments. For this compound (C₁₅H₁₂N₂S), the calculated molecular weight is approximately 252.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 252.

The fragmentation pattern would offer further structural proof. Plausible fragmentation pathways would involve the cleavage of the bonds connecting the phenyl groups to the central aminothiazole core. Key expected fragments would include:

[M - C₆H₅]⁺: Loss of a phenyl radical from the N-phenyl group, resulting in a fragment at m/z 175.

[C₆H₅N]⁺˙: A fragment corresponding to the phenylaminyl cation radical at m/z 92.

[C₆H₅]⁺: The phenyl cation at m/z 77.

[C₈H₆NS]⁺: A fragment corresponding to 2-amino-4-phenylthiazole cation at m/z 175, arising from cleavage of the N-phenyl bond.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While a specific single crystal X-ray diffraction study for this compound is not prominently reported, extensive crystallographic data on highly analogous 2-amino-4-phenylthiazole derivatives allows for a robust prediction of its solid-state structure. researchgate.net

The stability of the crystal lattice is maintained by a network of non-covalent interactions:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. Specifically, the amine proton (N-H) of one molecule would act as a hydrogen bond donor to the sp²-hybridized nitrogen atom (C=N) of an adjacent molecule. This interaction typically results in the formation of a stable, eight-membered ring motif known as the R²₂(8) graph-set dimer, which is a hallmark of 2-aminothiazole (B372263) and related heterocycle packing. researchgate.net

π-π Stacking: The presence of three aromatic rings (two phenyl, one thiazole) provides ample opportunity for π-π stacking interactions between adjacent molecules. mdpi.com These interactions, likely in a slipped-parallel or T-shaped arrangement, would contribute significantly to the cohesion of the crystal structure by adding stabilizing dispersive forces. rsc.org

C-H···π Interactions: Weaker C-H···π interactions are also anticipated. In these interactions, the C-H bonds of the phenyl rings can act as weak hydrogen bond donors to the electron-rich π-systems of the phenyl or thiazole rings of neighboring molecules, further stabilizing the three-dimensional architecture.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic and structural properties of molecules with high accuracy. ekb.egnih.gov Calculations are typically performed using specific functionals, such as B3LYP, in combination with a basis set like 6-311++G(d,p) or 6-31G, to solve the Schrödinger equation approximately. researchgate.netmgesjournals.comnih.gov These calculations provide fundamental insights into the molecule's geometry, orbital energies, and charge distribution.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mgesjournals.com For N,4-diphenyl-1,3-thiazol-2-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

In related thiazole (B1198619) derivatives, DFT calculations have been used to investigate the optimized geometries. mgesjournals.com For instance, studies on similar structures show that the thiazole, benzothiazole, and phenyl rings often lie in a single plane, which can be crucial for their biological activity. mgesjournals.com Conformational analysis, which involves studying the energy profile as a function of rotating specific bonds (torsion angles), helps identify the lowest-energy conformer of the molecule. nih.gov This is particularly important for this compound due to the rotational freedom of the two phenyl rings attached to the thiazole core.

| Parameter | Description | Significance |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Defines the size and shape of the molecule. |

| Bond Angles | The angle formed between three connected atoms. | Determines the molecule's overall geometry. |

| Dihedral Angles | The angle between two intersecting planes, defined by sets of three atoms. | Describes the conformation and steric arrangement of the molecule, especially the orientation of the phenyl rings relative to the thiazole ring. nih.gov |

This table describes the general parameters determined during geometry optimization.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In various thiazole derivatives, the HOMO is often distributed over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. mdpi.com DFT calculations are used to determine the energies of these orbitals and predict the molecule's electronic behavior and charge transfer characteristics. researchgate.netresearchgate.net

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of nucleophilic reactivity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of electrophilic reactivity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

This table outlines the components of Frontier Molecular Orbital analysis.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. researchgate.net MEP maps are color-coded to indicate different potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net These are often found around electronegative atoms like nitrogen and oxygen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote neutral potential. For this compound and its analogs, MEP analysis can identify the regions involved in hydrogen bonding and other non-covalent interactions, which is crucial for understanding ligand-receptor binding. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with electron transfer between filled (donor) and empty (acceptor) orbitals. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods used to characterize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric clashes. While specific QTAIM and RDG analyses for this compound are not prominently available in the reviewed literature, these methods are widely applied to similar molecular systems.

QTAIM analyzes the electron density topology to define atomic basins and the paths of maximum electron density between atoms (bond paths). The properties at specific points along these paths, known as bond critical points (BCPs), reveal the nature of the chemical bonds and interactions. RDG analysis provides a visual representation of NCIs by plotting the reduced density gradient against the electron density, allowing for the clear identification and classification of different types of weak interactions within the molecule.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various biological targets. For example, a series of N,4-diaryl-1,3-thiazole-2-amines were docked into the colchicine (B1669291) binding site of tubulin. nih.gov The results of these studies revealed that the compounds could effectively bind to this site, suggesting a mechanism for their observed antiproliferative activity. nih.gov Docking analyses typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. researchgate.net The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction. dergipark.org.tr

| Target Protein | Ligand Series | Key Findings | Reference |

| Tubulin (Colchicine Site) | N,4-diaryl-1,3-thiazole-2-amines | The most potent compounds showed strong binding affinity, suggesting a mechanism for their antiproliferative and microtubule-disrupting effects. | nih.gov |

| Cyclooxygenase (COX-1/COX-2) | 4-(Furan-2-yl) Thiazol-2-Amine Derivatives | Docking was used to evaluate the binding potency of thiazole derivatives within the active site of COX enzymes to design safer anti-inflammatory agents. | ekb.eg |

| Kinase ThiM from K. pneumoniae | 1,3,4-Thiadiazole Derivatives | Docking results supported experimental findings of antibacterial activity against specific bacterial strains. | nih.gov |

| Lanosterol 14α-demethylase (CYP51) | Thiazole derivatives | Docking studies were performed to screen for antimicrobial activity against human protein targets. | researchgate.net |

This table summarizes findings from molecular docking studies on various thiazole derivatives and their biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations are instrumental in understanding the dynamic stability of the ligand when interacting with a biological target, such as a protein receptor. nih.gov These simulations provide an in-depth view of the structural dynamics and integrity of the ligand-receptor complex. nih.govresearchgate.net

The process involves placing the docked compound into a simulated physiological environment and observing its behavior over an extended period, often nanoseconds. Key parameters are analyzed to determine the stability of the interaction. researchgate.net For instance, in studies of similar thiazole-containing molecules, MD simulations have been used to analyze the stability and interaction potentials of the compound-protein complex. researchgate.net

Key metrics analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, converging RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues within the protein structure. Higher RMSF values can indicate flexible regions of the protein, while lower values in the binding site suggest that the ligand has a stabilizing effect.

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value over time indicates that the protein is not unfolding and maintains its structural integrity upon ligand binding.

The table below summarizes the typical parameters evaluated in MD simulations to assess the stability of a ligand-receptor complex, which would be applicable to this compound.

| Parameter | Description | Implication for Stability |

| RMSD | Measures the deviation of the protein backbone from its starting structure. | A low and stable value indicates the complex is not undergoing major conformational changes. |

| RMSF | Measures the fluctuation of individual amino acid residues. | Low fluctuation in the binding site residues suggests stable ligand binding. |

| Rg | Measures the overall compactness of the protein. | A consistent value indicates the protein maintains its tertiary structure. |

| Hydrogen Bonds | Tracks the number of hydrogen bonds between the ligand and protein over time. | A sustained number of hydrogen bonds points to a stable and continuous interaction. |

These analyses collectively provide a detailed picture of the dynamic behavior of the compound in a biological environment, helping to validate docking results and confirm the stability of the predicted binding mode. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. nih.gov This approach is widely used to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation: Various molecular descriptors—numerical values that quantify different aspects of a molecule's structure—are calculated for each compound. These can be categorized as topological, electronic, geometric, or physicochemical. imist.ma

Model Development: The dataset is typically split into a training set and a test set. mdpi.comresearchgate.net The training set is used to build the model by correlating the molecular descriptors with biological activity using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN). imist.ma

Model Validation: The model's predictive power is evaluated using the test set, which contains compounds not used in the model's creation. imist.mamdpi.com Statistical metrics such as the coefficient of determination (R²) and cross-validation coefficient (R²cv) are used to assess the model's robustness and predictive ability. imist.ma

A validated QSAR model can then be used to predict the biological activity of novel derivatives of this compound before they are synthesized. mdpi.com For example, a QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area positively correlated with antitubercular activity. nih.govresearchgate.net

The table below lists common molecular descriptors that would be calculated for a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Information Provided |

| Physicochemical | LogP (Octanol-water partition coefficient) | Represents the hydrophobicity of the molecule. |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. imist.ma |

| Topological | Wiener Index | Describes molecular branching and size. |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. nih.gov |

In Silico Prediction of Molecular Attributes Relevant to Biological Performance

In silico methods encompass a range of computational techniques used to predict the properties of molecules, particularly those relevant to their behavior in a biological system. nih.gov Beyond predicting activity, these tools are essential for evaluating a compound's drug-likeness and pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. derpharmachemica.com

For this compound, in silico predictions can provide early insights into its potential success as a therapeutic agent. derpharmachemica.com These studies help filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov

Key predicted molecular attributes include:

Lipinski's Rule of Five: A set of guidelines used to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

Topological Polar Surface Area (TPSA): This descriptor is correlated with drug absorption and transport across membranes.

Toxicity Profiles: Predictions of potential toxicity, such as mutagenicity, carcinogenicity, or hepatotoxicity, based on structural alerts and comparison to known toxic compounds. nih.gov

The following table details key in silico parameters used to assess the drug-like properties of a compound like this compound.

| Parameter | Description | Significance for Biological Performance |

| Molecular Weight | The mass of one mole of the substance. | Lower weight (<500 g/mol ) is generally favored for better absorption. |

| LogP | The octanol-water partition coefficient. | Measures lipophilicity, affecting absorption and distribution. A value <5 is preferred. |

| H-Bond Donors | Number of O-H and N-H bonds. | Affects solubility and membrane permeability. A value <5 is preferred. |

| H-Bond Acceptors | Number of N and O atoms. | Affects solubility and membrane permeability. A value <10 is preferred. |

| TPSA | Topological Polar Surface Area. | Predicts transport properties. A value <140 Ų is often associated with good oral bioavailability. |

| Rotatable Bonds | Number of bonds that allow free rotation. | Influences conformational flexibility and binding. A value <10 is generally preferred. |

These computational predictions are critical in the early stages of drug design, allowing researchers to prioritize the synthesis of compounds with the most promising combination of high potency and favorable biological performance. biointerfaceresearch.commdpi.com

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of N,4-diphenyl-1,3-thiazol-2-amine Derivatives

The therapeutic potential of the this compound scaffold is intricately linked to its structural features. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating how modifications to this core structure influence its biological potency and selectivity. These studies have systematically explored the impact of varying substituents on the phenyl rings and modifications to the thiazole (B1198619) core itself.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the N-phenyl and 4-phenyl rings. Research has shown that the nature, position, and size of these substituents play a crucial role in determining the compound's efficacy and selectivity towards specific biological targets.

For instance, in a series of N,4-diaryl-1,3-thiazol-2-amines designed as tubulin inhibitors, the substitution pattern on the N-phenyl ring (referred to as the A ring in some studies) was found to be critical for antiproliferative activity. A noteworthy enhancement in potency was observed when the A ring possessed 2,4-dimethoxy substitutions. nih.gov The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated the most potent antiproliferative activity against three human cancer cell lines, with IC50 values ranging from 0.36 to 0.86 μM. nih.gov Conversely, the introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole (B372263) core led to a decrease in activity compared to the unsubstituted parent compound. nih.gov

Furthermore, substitutions on the 4-phenyl ring also influence biological outcomes. While 3,4,5-trimethoxy substitution is a common feature in many colchicine (B1669291) binding site inhibitors, derivatives of this compound with this pattern showed only moderate antiproliferative activities. nih.gov However, a 3-hydroxy-4-methoxy substitution on this ring resulted in significant growth inhibition of the HT-1080 fibrosarcoma cell line. nih.gov The presence of halide substituents, a common strategy in medicinal chemistry, surprisingly only resulted in moderate antiproliferative activities in this series of compounds. nih.gov

These findings underscore the delicate electronic and steric balance required for optimal biological activity, where specific methoxy substitution patterns appear to be particularly favorable for enhancing the antiproliferative effects of this class of compounds.

Bioisosteric Replacements within the Thiazole Core and Phenyl Substituents

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties.

In the context of this compound derivatives, bioisosteric replacement of the phenyl rings with other aromatic or heteroaromatic systems can be a viable strategy to modulate activity. Common bioisosteres for a phenyl ring include thiophene, furan, pyridine, pyrazole, and thiazole itself. cambridgemedchemconsulting.com Such replacements can alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, potentially leading to improved biological profiles. For example, replacing a phenyl ring with a pyridyl, pyrazole, or thiazole ring has been shown to reduce or eliminate hERG channel activity, a common off-target effect associated with cardiotoxicity. cambridgemedchemconsulting.com

Investigation of Specific Biological Activities and Their Molecular Mechanisms

Derivatives of this compound have been primarily investigated for their potential as anticancer agents. Their antiproliferative effects are often attributed to their ability to interfere with crucial cellular processes and signaling pathways that are dysregulated in cancer cells.

Anticancer and Antiproliferative Activities

The 2-aminothiazole scaffold is a recurring motif in a variety of bioactive compounds, including those with demonstrated anticancer properties. nih.gov Numerous studies have confirmed the potent antiproliferative activity of this compound derivatives against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). nih.govscilit.com The anticancer potential of this scaffold has spurred extensive research into its mechanisms of action.

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govscilit.com Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and morphology. nih.gov Drugs that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to cell death. nih.gov

The derivative N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been identified as a potent inhibitor of tubulin polymerization, acting in a manner similar to the well-known agent combretastatin A-4 (CA-4). nih.govscilit.com Molecular docking studies suggest that this compound binds to the colchicine binding site on tubulin, thereby preventing its assembly into microtubules. nih.govscilit.com

Beyond tubulin, other key proteins involved in cancer progression have been identified as targets for thiazole-containing compounds. Aurora kinases, which are crucial regulators of mitosis, are attractive targets for cancer therapy. enamine.net A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been found to be potent inhibitors of Aurora A and B kinases. researchgate.net The potency and selectivity of this inhibition were correlated with the presence of a substituent at the para-position of the aniline (B41778) ring. researchgate.net The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated anticancer effects by inducing cell death following mitotic failure. researchgate.net

Furthermore, the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in cancer therapy. Thiazole-based compounds have also shown promise as inhibitors of these receptor tyrosine kinases. semanticscholar.org For example, novel thiazolyl-pyrazoline derivatives have been reported as dual EGFR/HER2 inhibitors with significant antiproliferative activity against lung and breast cancer cell lines. semanticscholar.org

The antiproliferative activity of this compound derivatives is often mediated by the induction of programmed cell death (apoptosis) and cell cycle arrest. By disrupting key cellular processes, these compounds can trigger intrinsic or extrinsic apoptotic pathways and halt the progression of the cell cycle, preventing cancer cell proliferation.

The potent tubulin inhibitor, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been shown to effectively induce cell cycle arrest at the G2/M phase in SGC-7901 gastric cancer cells. nih.govscilit.com This effect was observed to be dependent on both the concentration of the compound and the duration of treatment. nih.gov The arrest at the G2/M phase is a direct consequence of the disruption of the mitotic spindle due to the inhibition of tubulin polymerization.

Similarly, other thiazole derivatives have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, certain 2-(substituted)amino-1,3-thiazole derivatives were found to cause cell cycle arrest at the G2/M phase and induce apoptosis in Leukemia HL-60 cells, an effect accompanied by an increase in the concentration of caspase-3, a key executioner enzyme in apoptosis. cambridgemedchemconsulting.com The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the clean and efficient removal of malignant cells.

Cell Line Specificity and Selectivity Studies

Derivatives of this compound have been the subject of extensive investigation for their antiproliferative activity against various human cancer cell lines. A series of N,4-diaryl-1,3-thiazol-2-amines were synthesized and evaluated for their ability to inhibit cancer cell growth, revealing that most of the tested compounds displayed moderate activity. nih.govplos.org

One of the most potent compounds identified was N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which exhibited significant antiproliferative effects with IC₅₀ values in the submicromolar range across three distinct human cancer cell lines: gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). nih.govplos.org Specifically, the IC₅₀ values for this compound were between 0.36 and 0.86 μM. nih.gov The mechanism of action for this potent derivative was found to be the inhibition of tubulin polymerization. nih.govplos.orgnih.gov It was shown to disrupt tubulin microtubule dynamics and induce cell cycle arrest at the G2/M phase in SGC-7901 cells, with molecular docking studies suggesting it binds to the colchicine binding site of tubulin. nih.govplos.orgnih.gov

The substitutions on the aryl rings play a crucial role in the observed activity. A significant enhancement in antiproliferative activity was noted when the N-phenyl ring (referred to as the A ring) contained 2,4-dimethoxy substitutions. nih.gov Conversely, the introduction of a methyl or acetyl group at the nitrogen of the 2-amino position on the thiazole core led to a decrease in activity compared to its unsubstituted counterpart. nih.gov

| Compound | Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (Gastric Adenocarcinoma) | 0.36 - 0.86 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 (Lung Adenocarcinoma) | 0.36 - 0.86 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HT-1080 (Fibrosarcoma) | 0.36 - 0.86 |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular)

The 2-aminothiazole nucleus is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. nih.govresearchgate.net

Assessment of Activity Spectrum against Pathogens

Derivatives of 2-amino-4-phenylthiazole (B127512) have demonstrated notable antimicrobial efficacy. For instance, amides derived from 2-amino-4-phenyl-5-phenylazothiazole showed good activity against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzaeto. nih.gov In another study, a derivative named (4-phenyl-1,3-thiazol-2-yl) hydrazine (referred to as 31C) exhibited high-efficiency, broad-spectrum antifungal activity. frontiersin.org The minimum inhibitory concentration (MIC) of this compound against various pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and Dermatophytes, was found to be between 0.0625 and 4 µg/mL. frontiersin.org At a concentration of 0.5 µg/mL, it showed significant fungicidal activity and inhibited the formation of C. albicans biofilms. frontiersin.org

The antibacterial and antifungal activities of various 2-aminothiazole derivatives have been evaluated against a panel of microorganisms. Studies show that these compounds can be more potent than standard drugs like ampicillin and streptomycin against certain bacterial strains and more effective than ketoconazole and bifonazole against fungal strains. nih.gov

| Compound Class/Derivative | Pathogen | Observed Activity |

|---|---|---|

| Amides of 2-amino-4-phenyl-5-phenylazothiazole | E. coli, S. aureus (Bacteria) | Good antimicrobial activity |

| Amides of 2-amino-4-phenyl-5-phenylazothiazole | A. niger, A. oryzaeto (Fungi) | Good antimicrobial activity |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi (e.g., Candida, Aspergillus) | MIC: 0.0625-4 µg/mL |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | C. albicans | Inhibited biofilm formation at 0.5 µg/mL |

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition like M. tuberculosis enoyl reductase, C. albicans sterol 14-α demethylase)

The mechanisms underlying the antimicrobial effects of thiazole derivatives are multifaceted. Molecular docking studies have provided insights into potential molecular targets. For antibacterial action, inhibition of the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall, has been proposed as a likely mechanism. nih.gov Another identified target is DNA gyrase, an essential enzyme for bacterial DNA replication. ekb.eg

In the context of antifungal activity, the primary proposed mechanism involves the inhibition of sterol 14-α demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

Furthermore, some derivatives exert their effects through the induction of oxidative stress. The compound (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase the levels of reactive oxygen species (ROS) in C. albicans. frontiersin.org This surge in intracellular ROS leads to significant DNA damage, which is a critical factor in the compound's fungicidal activity. The antifungal effects of this compound were diminished by the addition of ROS scavengers, confirming the role of oxidative damage in its mechanism of action. frontiersin.org

Anti-inflammatory and Analgesic Activities

The this compound scaffold is also recognized for its anti-inflammatory potential. nih.gov Various derivatives have been synthesized and evaluated for their ability to mitigate inflammation, often through the inhibition of key enzymes in the inflammatory cascade.

Investigation of Cyclooxygenase (COX-1, COX-2) Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Research has explored N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as inhibitors of COX and lipoxygenase (LOX) enzymes. nih.gov

One study reported a diphenyl-amino thiazole derivative that exhibited potent inhibitory activity against COX-2, with an IC₅₀ value of 0.09 µM and a selectivity index (SI) of 61.66, which is comparable to the established COX-2 inhibitor etoricoxib (IC₅₀ = 0.07 µM, SI = 91.28). nih.gov Molecular docking studies have shown that certain thiazole derivatives can bind to the active site of the COX-2 enzyme in a manner similar to the selective inhibitor celecoxib. nih.gov This suggests that the anti-inflammatory properties of these compounds are, at least in part, mediated by the specific inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins. ejbps.com

Antioxidant Activities and Radical Scavenging Mechanisms

Certain derivatives of this compound, particularly those bearing phenolic groups, have demonstrated significant antioxidant and radical scavenging properties. nih.gov The ability of a compound to act as an antioxidant is often related to its capacity to donate a hydrogen atom or an electron to neutralize reactive free radicals. saudijournals.com

The antioxidant potential of phenolic thiazoles has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com Studies on a series of phenolic thiazoles revealed that several compounds exhibited potent scavenging of both DPPH and ABTS radicals, with some showing lower IC₅₀ values (indicating higher potency) than the standard antioxidant ascorbic acid. nih.gov The presence of hydroxyl groups on the phenyl rings is crucial for this activity, as they can readily donate a hydrogen atom to stabilize free radicals. nih.govmdpi.com

| Assay | Compound Class | Finding |

|---|---|---|

| DPPH Radical Scavenging | Phenolic Thiazole Derivatives | Demonstrated potent scavenging capacity. |

| ABTS Radical Scavenging | Phenolic Thiazole Derivatives | Several compounds were more potent than ascorbic acid. |

Antidiabetic Activities

While the broader class of thiazole-containing compounds has been investigated for potential antidiabetic effects, specific research into the antidiabetic activities of this compound is not extensively documented in publicly available scientific literature. Thiazolidinediones, a different class of compounds also containing a thiazole ring, are known for their use in treating type 2 diabetes. However, their mechanism of action is well-defined and distinct from what might be expected from a 2-aminothiazole derivative.

Studies on various thiazole derivatives have shown potential for managing hyperglycemia through different mechanisms, such as the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. For instance, novel series of 2-(2-substituted hydrazineyl)thiazole derivatives have been synthesized and evaluated for their inhibitory effects on dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nih.gov In these studies, certain derivatives displayed potent DPP-4 inhibition, with IC50 values comparable to the standard drug Sitagliptin. nih.gov However, without direct experimental data on this compound, its potential to act through these or other antidiabetic pathways remains speculative. Further investigation is required to determine if this specific compound possesses any significant antidiabetic properties.

Antileishmanial and Antiprotozoal Activities

Research into the therapeutic potential of 2-aminothiazole derivatives has identified promising activity against various protozoal pathogens. While direct studies on this compound are limited, research on the closely related scaffold, 4-phenyl-1,3-thiazol-2-amines, provides significant insights into the potential antileishmanial and broader antiprotozoal activities of this class of compounds.

A study focused on a series of eight 4-phenyl-1,3-thiazol-2-amines demonstrated their potential as scaffolds for new antileishmanial agents. nih.govresearchgate.netnih.gov These compounds were assayed against the promastigote forms of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.govresearchgate.netnih.gov Several of the tested compounds exhibited significant anti-promastigote activity. nih.govresearchgate.net For instance, the most promising compound in the series showed an IC50 value of 20.78 µM against L. amazonensis promastigotes. nih.govresearchgate.net Other derivatives also displayed noteworthy activity with IC50 values of 46.63 µM and 53.12 µM. nih.govresearchgate.net

The broader antiprotozoal potential of the thiazole nucleus is well-documented against other parasites such as Trypanosoma cruzi and Giardia lamblia. mdpi.comoatext.comunl.pt For example, various thiazole derivatives have been synthesized and shown to be active against T. cruzi, the parasite responsible for Chagas disease. mdpi.comoatext.com Similarly, certain 2-amino-4-arylthiazole derivatives have demonstrated promising in vitro activity against G. lamblia. researchgate.net These findings suggest that the this compound structure warrants further investigation for its potential as a broad-spectrum antiprotozoal agent.

| Compound Scaffold | Protozoan Species | Activity (IC50) | Selectivity Index (SI) |

|---|---|---|---|

| 4-Phenyl-1,3-thiazol-2-amine Derivative 1 | Leishmania amazonensis (promastigotes) | 20.78 µM | 5.69 |

| 4-Phenyl-1,3-thiazol-2-amine Derivative 2 | Leishmania amazonensis (promastigotes) | 46.63 µM | 26.11 |

| 4-Phenyl-1,3-thiazol-2-amine Derivative 3 | Leishmania amazonensis (promastigotes) | 53.12 µM | 4.80 |

Identification of Potential Macromolecular Targets (e.g., S-methyl-5-thioadenosine phosphorylase)

To elucidate the mechanism of action of the antileishmanial activity observed in 4-phenyl-1,3-thiazol-2-amines, a molecular modeling approach known as target fishing was employed. nih.govresearchgate.net This computational study suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) is a potential macromolecular target for this class of compounds. nih.govresearchgate.netnih.gov

MTAP is a key enzyme in the purine salvage pathway of parasites like Leishmania. This pathway is crucial for the synthesis of purines, which are essential for DNA and RNA replication and, consequently, for the parasite's survival and proliferation. As these parasites are incapable of de novo purine synthesis, they rely entirely on the salvage pathway, making its components attractive drug targets. The inhibition of MTAP would disrupt the purine supply, leading to the death of the parasite. While this is a promising hypothesis for the mechanism of action of 4-phenyl-1,3-thiazol-2-amines, it is important to note that this is a predicted target. Further experimental validation is necessary to confirm the direct inhibition of Leishmania MTAP by this compound and to fully understand its role in the observed antileishmanial activity.

Other Investigated Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive, Antiallergy)

The this compound scaffold has been a subject of interest in the exploration of various other pharmacological activities, owing to the broad biological potential of the 2-aminothiazole core.

Anticonvulsant Activity: The thiazole nucleus is a common feature in a number of compounds investigated for anticonvulsant properties. nih.govbiointerfaceresearch.commdpi.com Research on various thiazole and thiadiazole derivatives has shown their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.comnih.gov For instance, some novel thiazolidin-4-one substituted thiazoles have demonstrated significant antiepileptic potency. biointerfaceresearch.com While these findings highlight the potential of the thiazole scaffold in developing new anticonvulsant agents, specific experimental data on the anticonvulsant activity of this compound is not yet available in the scientific literature.

Antihypertensive Activity: Several studies have explored the potential of thiazole and related heterocyclic systems as antihypertensive agents. nih.govnih.govbiomedpharmajournal.org The mechanism of action for some of these compounds involves vasodilation, a direct relaxation of vascular smooth muscle. nih.gov For example, certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been shown to lower blood pressure in hypertensive rat models. nih.gov Although the thiazole moiety is present in some compounds with demonstrated antihypertensive effects, direct investigation of this compound for this activity has not been reported.

Antiallergy Activity: The therapeutic potential of compounds in allergic conditions is often evaluated using models such as the passive cutaneous anaphylaxis (PCA) test. johnshopkins.edunih.govnih.gov This test assesses the ability of a compound to inhibit the allergic response in the skin. While research has been conducted on various heterocyclic compounds for their antiallergic properties, there is a lack of specific studies evaluating the efficacy of this compound in the PCA test or other models of allergic response.

This compound, a versatile heterocyclic compound, has garnered attention for its potential in diverse scientific fields beyond its initial exploration in medicinal chemistry. This article delves into its emerging applications in materials science and its role as a valuable scaffold in organic synthesis.

Potential Applications Beyond Medicinal Chemistry

While the initial focus of research on N,4-diphenyl-1,3-thiazol-2-amine and its analogs has been largely centered on their biological activities, their unique structural and electronic properties have opened avenues for their use in other advanced scientific domains.

Future Research Directions and Challenges

Rational Design and Synthesis of Next-Generation Derivatives

The development of new N,4-diphenyl-1,3-thiazol-2-amine derivatives with improved therapeutic profiles is a primary objective. This involves the strategic modification of the core structure to enhance efficacy and target specificity. nih.govfrontiersin.orgnih.gov Researchers are exploring the introduction of various substituents on the phenyl rings to modulate the compound's electronic and steric properties, which can significantly influence its biological activity.

Key strategies in the rational design of next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and observing the resulting changes in biological activity helps to identify key structural features essential for therapeutic action. nih.govnih.gov For instance, the position and nature of substituents on the phenyl rings can dramatically alter the compound's potency and selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles or reduced side effects.

Hybrid Molecule Design: Combining the thiazole (B1198619) core with other pharmacologically active moieties can result in hybrid compounds with dual or synergistic therapeutic effects.

A study on N,4-diaryl-1,3-thiazole-2-amines synthesized thirty compounds with varied substitution patterns to assess their activity on enzymes involved in eicosanoid metabolism. This research identified compounds with multi-target inhibitory capabilities as well as potent and selective inhibitors, highlighting the potential for creating new treatments for diseases mediated by eicosanoids. nih.gov

Advanced Mechanistic Elucidation of Biological Actions and Off-Target Effects

A thorough understanding of how this compound and its derivatives exert their biological effects at a molecular level is crucial. This involves identifying the specific cellular targets and pathways they modulate. Thiazole derivatives have been recognized for a variety of biological activities, including antiproliferative, antifungal, and antimicrobial actions. nih.gov

Future research will need to employ a range of advanced techniques to unravel these mechanisms, including:

Target Identification and Validation: Utilizing methods like affinity chromatography and proteomics to pinpoint the primary protein targets.

Cellular and Molecular Biology Assays: Investigating the downstream effects of compound binding, such as changes in gene expression, protein phosphorylation, and cell signaling cascades. nih.gov

Structural Biology: Determining the three-dimensional structure of the compound bound to its target protein can provide invaluable insights into the binding mode and guide further optimization.

A deeper understanding of the mechanism of action will also be critical in identifying and mitigating potential off-target effects, which can lead to unwanted side effects.

Discovery of Novel Biological Targets and Untapped Therapeutic Areas for Thiazole Scaffolds

The versatility of the thiazole scaffold suggests that its therapeutic applications may extend beyond currently known activities. nih.govsciencescholar.us Researchers are actively exploring new biological targets and disease areas where this compound derivatives could be beneficial. The thiazole ring is a component of numerous FDA-approved drugs and is recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

Potential new therapeutic areas for thiazole derivatives include:

Neurodegenerative Diseases: Some thiazole-containing compounds have shown promise as agents for conditions like Alzheimer's disease. sciencescholar.us

Viral Infections: The structural features of thiazoles make them attractive candidates for the development of novel antiviral drugs. nih.gov

Metabolic Disorders: Thiazole derivatives are being investigated for their potential in managing conditions like diabetes. researchgate.net

The exploration of new therapeutic avenues will involve high-throughput screening of thiazole libraries against a diverse range of biological targets and disease models.

Integration of Cutting-Edge Computational Approaches in the Lead Optimization Process

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. ucl.ac.ukfrontiersin.org These approaches can significantly accelerate the lead optimization process for this compound derivatives by providing valuable insights into their structure-activity relationships and predicting their properties. nih.govuni-bonn.demdpi.com

Key computational methods being integrated include:

Molecular Docking: Simulating the binding of a ligand to the active site of a target protein to predict binding affinity and orientation. rsc.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to understand the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity.

In Silico ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates before they are synthesized. frontiersin.org

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Development of Eco-Friendly and Scalable Synthetic Routes for Industrial Relevance

For any promising drug candidate to be commercially viable, its synthesis must be efficient, cost-effective, and environmentally friendly. Traditional methods for synthesizing thiazole derivatives often rely on harsh reagents and generate significant chemical waste. nih.govresearchgate.net

The development of green and scalable synthetic routes for this compound and its analogs is a critical challenge. nih.govresearchgate.netresearcher.lifecitedrive.com Research in this area is focused on:

Green Solvents and Catalysts: Utilizing environmentally benign solvents and catalysts to minimize pollution. nih.govresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: Employing these technologies to accelerate reaction times and improve yields. nih.govresearchgate.net

Multi-component Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, reducing waste and improving efficiency. rsc.org

Flow Chemistry: Developing continuous manufacturing processes that offer better control over reaction conditions and are more amenable to large-scale production.

Recent advancements in green chemistry have shown that the synthesis of thiazole derivatives can be achieved with comparable or even enhanced biological activities, demonstrating the feasibility of sustainable drug manufacturing. nih.govresearcher.life For example, a study has reported the synthesis of thiazolo[5,4-d]thiazoles using an eco-friendly L-proline–ethylene glycol mixture. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,4-diphenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-haloketones or via Schiff base formation. For example, refluxing 2-aminothiazole precursors with aromatic aldehydes in ethanol using acetic acid as a catalyst yields imine derivatives with >70% efficiency . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at 80–100°C), and catalyst choice (acetic acid or piperidine). Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing This compound and verifying its structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the thiazole ring protons (δ 6.8–7.5 ppm) and aromatic substituents (δ 7.2–8.1 ppm) confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the thiazole core and amine functionality .